

# Application Note: Spectroscopic Characterization of 4-Amino-N-n-octylbenzamide

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## Compound of Interest

Compound Name: 4-amino-N-n-octylbenzamide

Cat. No.: B8407146

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## Executive Summary

This Application Note provides a comprehensive protocol for the structural validation of **4-amino-N-n-octylbenzamide** (CAS: N/A for specific isomer, generic class 4-amino-N-alkylbenzamides). This molecule features a polar benzamide core coupled with a lipophilic octyl chain, making it a critical intermediate in the synthesis of liquid crystals, surfactants, and lipophilic pharmaceutical prodrugs.

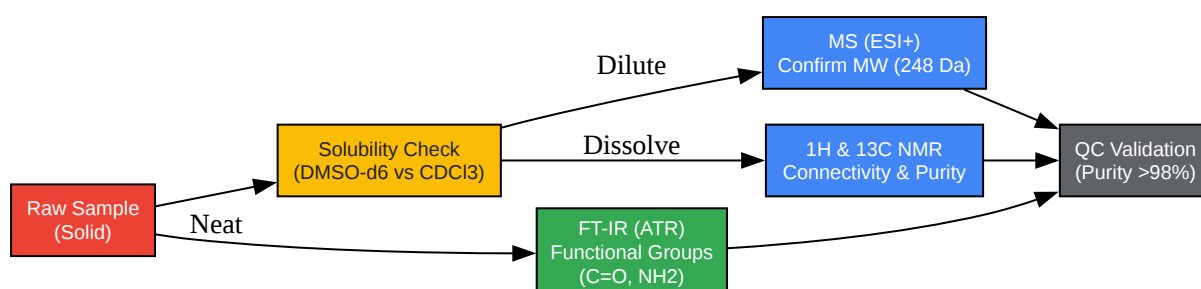
This guide details the specific methodologies for Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR), moving beyond basic data listing to explain the causality of spectral features.<sup>[1][2]</sup>

## Chemical Identity & Properties

Property	Description
IUPAC Name	4-amino-N-octylbenzamide
Molecular Formula	C <sub>15</sub> H <sub>24</sub> N <sub>2</sub> O
Molecular Weight	248.37 g/mol
Structure	p-NH <sub>2</sub> -C <sub>6</sub> H <sub>4</sub> -C(=O)-NH-(CH <sub>2</sub> ) <sub>7</sub> -CH <sub>3</sub>
Solubility	Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water, Chloroform.[3]

## Analytical Workflow

The following directed graph illustrates the logical flow for complete structural elucidation, ensuring no step is redundant.



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Figure 1: Integrated analytical workflow for benzamide derivatives.

## Protocol 1: Mass Spectrometry (ESI-MS)[1]

Objective: Confirm molecular weight and analyze fragmentation to verify the amide linkage.

### Method Parameters

- Ionization: Electrospray Ionization (ESI), Positive Mode.[3]

- Solvent: Methanol:Water (50:[3]50) + 0.1% Formic Acid (to promote protonation).[3]
- Flow Rate: 10  $\mu$ L/min (Direct Infusion).

## Expected Data & Interpretation

The molecule contains a basic amine and an amide, making it highly responsive to ESI(+).

m/z (Observed)	Ion Identity	Structural Interpretation
249.2	[M+H] <sup>+</sup>	Parent Ion. Protonation occurs preferentially at the aniline nitrogen or amide oxygen.[3]
271.2	[M+Na] <sup>+</sup>	Sodium adduct (common in glass storage).[3]
120.0	[C <sub>7</sub> H <sub>6</sub> NO] <sup>+</sup>	Benzoyl Fragment. Cleavage of the amide bond (C-N), retaining the carbonyl on the aromatic ring. Characteristic of p-aminobenzoyl derivatives.
137.1	[C <sub>8</sub> H <sub>9</sub> N <sub>2</sub> O] <sup>+</sup>	Amide Core. Loss of the octyl chain (C <sub>8</sub> H <sub>17</sub> ) via N-alkyl cleavage.[3]

Technical Insight: If the peak at 120 is absent, increase the cone voltage (fragmentation energy). This fragment is the "fingerprint" for the p-aminobenzamide core, confirming the headgroup structure regardless of the alkyl chain length.

## Protocol 2: Infrared Spectroscopy (FT-IR)

Objective: Identify key functional groups (Primary Amine, Secondary Amide, Alkyl Chain).

### Method Parameters

- Mode: Attenuated Total Reflectance (ATR) on Diamond/ZnSe crystal.

- Resolution: 4  $\text{cm}^{-1}$ .<sup>[3]</sup>
- Scans: 16-32 scans.

## Spectral Analysis Table

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Mode	Assignment & Causality
3350 - 3450	N-H Stretch (Doublet)	Primary Amine (-NH <sub>2</sub> ). The doublet arises from symmetric and asymmetric stretching of the aniline NH <sub>2</sub> .
3280 - 3300	N-H Stretch (Singlet)	Secondary Amide (-CONH-). Often overlaps with the amine bands but appears as a sharper shoulder. <sup>[3]</sup>
2850 - 2960	C-H Stretch	Octyl Chain. Strong bands corresponding to -CH <sub>2</sub> - (asymmetric/symmetric) and terminal -CH <sub>3</sub> .
1630 - 1650	C=O <sup>[3]</sup> Stretch	Amide I Band. Lower frequency than esters due to resonance donation from the Nitrogen lone pair.
1510 - 1550	N-H Bend / C-N Stretch	Amide II Band. Characteristic of secondary amides; confirms the N-alkyl substitution.
820 - 840	C-H Out-of-Plane	Para-Substitution. Strong band indicating 1,4-disubstitution on the benzene ring. <sup>[3]</sup>

Self-Validating Check: If the Amide I band appears  $>1680 \text{ cm}^{-1}$ , suspect hydrolysis to the carboxylic acid or lack of hydrogen bonding (dilute solution).<sup>[3]</sup> In solid state (ATR), intermolecular H-bonding should keep it below  $1660 \text{ cm}^{-1}$ .<sup>[3]</sup>

## Protocol 3: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural mapping. Solvent Choice: DMSO-d6 is recommended over CDCl<sub>3</sub>.<sup>[3]</sup>

- Reasoning: Benzamides can aggregate in CDCl<sub>3</sub>, causing line broadening. DMSO-d6 disrupts these aggregates and slows proton exchange, allowing observation of the Amide NH and Aniline NH<sub>2</sub> protons.<sup>[3]</sup>

### <sup>1</sup>H NMR (400 MHz, DMSO-d6)

Shift ( $\delta$ ppm)	Multiplicity	Integral	Assignment	Explanation
7.95	Triplet (t)	1H	Amide NH	Coupled to the adjacent N-CH <sub>2</sub> methylene.[3] Disappears on D <sub>2</sub> O shake.
7.60	Doublet (d, J=8.5 Hz)	2H	Ar-H (ortho to C=O)	Deshielded by the electron-withdrawing carbonyl group. [3] Part of AA'BB' system.[3]
6.55	Doublet (d, J=8.5 Hz)	2H	Ar-H (ortho to NH <sub>2</sub> )	Shielded by the electron-donating amino group.[3]
5.50	Broad Singlet (s)	2H	Aniline -NH <sub>2</sub>	Broad due to quadrupole relaxation/exchange.[3] Chemical shift is concentration/temperature dependent.[3]
3.18	Quartet/Multiplet	2H	N-CH <sub>2</sub>	The methylene directly attached to the amide nitrogen.[3]
1.45	Multiplet	2H	N-CH <sub>2</sub> -CH <sub>2</sub>	Beta-methylene protons.[3]
1.25	Broad Multiplet	10H	Bulk Chain	Remaining methylenes of the octyl chain.

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0.85	Triplet (t)	3H	Terminal -CH <sub>3</sub>	Classic triplet for terminal methyl group.[3]
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## <sup>13</sup>C NMR (100 MHz, DMSO-d6)

- Carbonyl (C=O): ~166 ppm.[3][4]
- Aromatic C-NH<sub>2</sub> (Ipso): ~151 ppm (Deshielded by N).[3]
- Aromatic C-H (Ortho to C=O): ~129 ppm.[3]
- Aromatic C-C=O[3][5] (Ipso): ~121 ppm.[3]
- Aromatic C-H (Ortho to NH<sub>2</sub>): ~112 ppm.[3]
- Aliphatic N-CH<sub>2</sub>: ~39 ppm (Often obscured by DMSO solvent peak ~39.5 ppm; check HSQC).[3]
- Aliphatic Chain: Cluster at 31, 29, 28, 26, 22 ppm.
- Terminal CH<sub>3</sub>: ~14 ppm.[3]

## Quality Control & Troubleshooting

### Purity Assessment Formula

Using <sup>1</sup>H NMR, calculate purity if residual solvent or starting material (e.g., Octylamine) is present.

[3]

- Critical Impurity: Octylamine.[3] Look for a triplet at ~2.5 ppm (N-CH<sub>2</sub> of free amine) which differs from the amide N-CH<sub>2</sub> at 3.18 ppm.[3]
- Critical Impurity: p-Aminobenzoic Acid.[3] Look for a broad OH stretch in IR (>3000 broad) and absence of alkyl peaks.[6]

## References

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